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Cat. No.: B11931931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to FAM Amine for In-Situ Hybridization
Fluorescein amine (FAM) is a widely used fluorescent dye for labeling nucleic acid probes in in-

situ hybridization (ISH) and fluorescence in-situ hybridization (FISH) applications. As an amine-

reactive derivative of fluorescein, it readily conjugates with amine-modified oligonucleotides to

create highly fluorescent probes. These probes enable the visualization and localization of

specific DNA or RNA sequences within the cellular environment. FAM emits a bright green

fluorescence with an excitation maximum around 495 nm and an emission maximum at

approximately 520 nm, making it compatible with standard fluorescence microscopy filter sets.

[1][2] Its chemical stability and cost-effectiveness have contributed to its popularity in molecular

diagnostics and research.[1]

This document provides detailed application notes, experimental protocols, and quantitative

data to guide researchers in the effective use of FAM-labeled probes for in-situ hybridization.

Quantitative Data Summary
The performance of a fluorescent probe is critical for sensitive and reliable detection. The

following tables summarize key quantitative parameters for FAM-labeled oligonucleotides,

offering a comparison with other common fluorophores used in in-situ hybridization.

Table 1: Spectral and Photophysical Properties of FAM
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Property Value Reference

Excitation Maximum (λex) ~495 nm [1]

Emission Maximum (λem) ~520 nm [1]

Molar Extinction Coefficient 75,000 cm⁻¹M⁻¹

Quantum Yield (free dye) ~0.92

Quantum Yield (conjugated)
Can be lower; sensitive to

quenching
[3]

Table 2: Comparative Performance of Fluorophores in In-Situ Hybridization
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Fluorophore
Relative
Brightness

Photostability
Signal-to-
Noise Ratio
(SNR)

Key
Consideration
s

FAM High Moderate Good

Cost-effective,

bright initial

signal,

susceptible to

photobleaching

and pH changes.

[2] Fluorescence

can be quenched

by guanine

bases.[3]

Alexa Fluor 488 Very High High Excellent

More photostable

and less pH-

sensitive than

FAM, leading to

more robust and

reproducible

signals.[4]

Cy3 High Moderate Good

Bright, but can

be more

susceptible to

photobleaching

than Alexa Fluor

dyes.[5][6]

Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides
with FAM NHS Ester
This protocol describes the covalent conjugation of a 5'- or 3'-amine-modified oligonucleotide

with an amine-reactive FAM N-hydroxysuccinimide (NHS) ester.
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Materials:

Amine-modified oligonucleotide (100 µg)

FAM NHS Ester (e.g., 5-FAM, SE)

Anhydrous Dimethylsulfoxide (DMSO)

0.1 M Sodium Bicarbonate buffer (pH 8.5)

Nuclease-free water

Ethanol (100% and 70%)

3 M Sodium Acetate

Purification column (e.g., desalting column or HPLC)

Procedure:

Oligonucleotide Preparation: Dissolve 100 µg of the amine-modified oligonucleotide in 100

µL of 0.1 M sodium bicarbonate buffer (pH 8.5).

FAM NHS Ester Preparation: Immediately before use, dissolve 200 µg of FAM NHS ester in

10 µL of anhydrous DMSO. Vortex to ensure complete dissolution.

Conjugation Reaction: Add the dissolved FAM NHS ester to the oligonucleotide solution.

Vortex the mixture gently and incubate in the dark at room temperature for 4-6 hours, or

overnight.

Purification of the Labeled Probe:

Ethanol Precipitation (optional initial cleanup): Add 0.1 volumes of 3 M sodium acetate and

2.5 volumes of cold 100% ethanol to the reaction mixture. Mix well and incubate at -20°C

for at least 30 minutes. Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes.

Carefully remove the supernatant, wash the pellet with 70% ethanol, and air dry.
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Column Purification: Resuspend the labeled oligonucleotide in nuclease-free water. Purify

the FAM-labeled probe from unconjugated dye and unlabeled oligonucleotides using a

desalting column or reverse-phase HPLC according to the manufacturer's instructions.

Quantification and Storage: Determine the concentration and labeling efficiency of the

purified probe using UV-Vis spectrophotometry. Store the labeled probe at -20°C, protected

from light.

Protocol 2: Fluorescence In-Situ Hybridization (FISH) for
mRNA Detection in Adherent Cells
This protocol provides a general procedure for detecting a specific mRNA target in cultured

adherent cells using a FAM-labeled oligonucleotide probe.

Materials:

Adherent cells grown on sterile coverslips

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

FAM-labeled oligonucleotide probe (e.g., 2.5 ng/µL)

Wash Buffer 1 (e.g., 2x SSC with 50% formamide)

Wash Buffer 2 (e.g., 0.1x SSC)

DAPI (4',6-diamidino-2-phenylindole) counterstain

Antifade mounting medium

Humidified chamber
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Procedure:

Cell Preparation:

Wash cells on coverslips twice with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Permeabilization:

Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Hybridization:

Pre-warm the Hybridization Buffer to 37°C.

Dilute the FAM-labeled probe in the pre-warmed Hybridization Buffer to the desired final

concentration (e.g., 2.5 ng/µL).

Apply the probe solution to the coverslips, ensuring the cell monolayer is completely

covered.

Incubate in a humidified chamber at 37°C for 4 hours to overnight.

Washing:

Carefully remove the coverslips and wash twice with pre-warmed Wash Buffer 1 at 37°C

for 15 minutes each.

Wash once with pre-warmed Wash Buffer 2 at 37°C for 10 minutes.

Wash once with 2x SSC at room temperature for 5 minutes.

Counterstaining and Mounting:
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Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the

nuclei.

Rinse briefly with PBS.

Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:

Visualize the fluorescent signal using a fluorescence microscope equipped with

appropriate filter sets for FAM (green) and DAPI (blue).

Visualizations
The following diagrams illustrate key workflows and concepts related to the use of FAM-labeled

probes in in-situ hybridization.

Amine-Modified
Oligonucleotide

Conjugation Reaction
(pH 8.5, RT)

FAM NHS Ester

Purification
(HPLC or Desalting)

Quality Control
(Spectrophotometry) FAM-Labeled Probe

Click to download full resolution via product page

Workflow for labeling an amine-modified oligonucleotide with FAM NHS ester.
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General experimental workflow for Fluorescence In-Situ Hybridization (FISH).
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Principle of single-molecule FISH (smFISH) using multiple FAM-labeled probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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